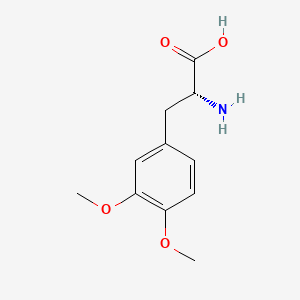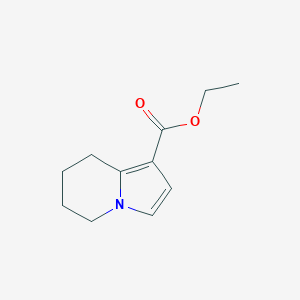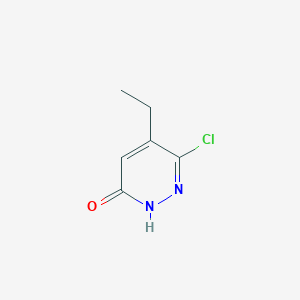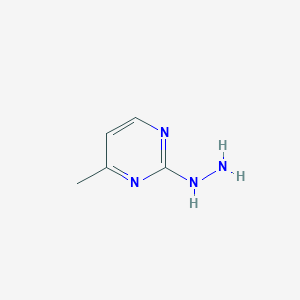![molecular formula C7H6ClN5 B1601755 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 93684-07-2](/img/structure/B1601755.png)
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Overview
Description
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with chlorine and amine functional groups
Mechanism of Action
Target of Action
The primary targets of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase and ABL kinase, it disrupts the signaling pathways that regulate cell growth and survival . Similarly, by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, it affects the pathways involved in cell proliferation and survival .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily antitumor effects. By inhibiting key enzymes and disrupting critical cellular pathways, the compound can inhibit the growth of cancer cells and induce apoptosis .
Biochemical Analysis
Biochemical Properties
The compound 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine plays a significant role in biochemical reactions . It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . It interacts with various enzymes and proteins, influencing their function and activity .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully understand its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated using an organic solvent. The process can be summarized as follows :
Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride.
Quenching: The reaction mixture is quenched with alcohols.
Isolation: The product is isolated using an organic solvent and neutralized with ammonia water.
Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The use of phosphorus oxychloride and alcohols ensures a high yield and purity of the final product. The process is optimized to minimize waste and improve safety .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used in the design of multi-targeting agents for diseases like Alzheimer’s.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes and proteins involved in various diseases.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals.
Comparison with Similar Compounds
Quinazoline Derivatives: These compounds share a similar core structure and are also used in medicinal chemistry.
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds have similar biological activities and are studied for their anti-cancer properties.
Uniqueness: 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeting agent makes it particularly valuable in the development of new therapeutic agents .
Properties
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAHOTYMCVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538876 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93684-07-2 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)



![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1601681.png)








